![molecular formula C7H2ClF4NO2 B018084 3-Chloro-4-fluoro-5-nitrobenzotrifluoride CAS No. 101646-02-0](/img/structure/B18084.png)
3-Chloro-4-fluoro-5-nitrobenzotrifluoride
Overview
Description
3-Chloro-4-fluoro-5-nitrobenzotrifluoride is a chemical compound with the molecular formula C7H2ClF4NO2 . It has an average mass of 243.543 Da and a monoisotopic mass of 242.971024 Da .
Synthesis Analysis
In a continuous process, about 8 parts per hour of 4-fluoro-3-nitrobenzotrifluoride vapors and about 15 parts per hour of chlorine gas were passed simultaneously through a vapor phase reactor maintained at a temperature of about 320° C. The reaction product vapors were then condensed and collected .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride consists of a benzene ring substituted with a chlorine atom, a fluorine atom, a nitro group, and a trifluoromethyl group .Physical And Chemical Properties Analysis
3-Chloro-4-fluoro-5-nitrobenzotrifluoride is a clear colorless to yellow liquid . It has a refractive index of 1.4800-1.4840 at 20°C . Its density is 1.607 g/mL at 25 °C .Scientific Research Applications
Catalyst for Synthesis of Other Compounds
3-Chloro-4-fluoro-5-nitrobenzotrifluoride can be used as a catalyst to synthesize other compounds, including amides, esters, and ethers . This makes it a valuable tool in organic chemistry, where it can facilitate a variety of reactions.
Biochemical Research
This compound enables the investigation of biochemical and physiological effects induced by different compounds . This means it can be used in a variety of research contexts, from studying the effects of drugs on the body to understanding how different biological systems interact.
Derivatization Reagent for HPLC
4-Fluoro-3-nitrobenzotrifluoride, a related compound, is used in the pre-column derivatization technique for High Performance Liquid Chromatography (HPLC) with UV/VIS spectrophotometric detection of polyamines . Given the structural similarity, it’s possible that 3-Chloro-4-fluoro-5-nitrobenzotrifluoride could be used in a similar manner.
Fluorinated Building Blocks
The compound is listed under “Fluorinated Building Blocks” by a chemical supplier . This suggests that it could be used as a building block in the synthesis of other fluorinated compounds, which have applications in a wide range of industries, from pharmaceuticals to materials science.
Synthesis of 2-nitro-4-trifluoromethylphenyl
4-Fluoro-3-nitrobenzotrifluoride has been used in the synthesis of 2-nitro-4-trifluoromethylphenyl . Given the structural similarity, 3-Chloro-4-fluoro-5-nitrobenzotrifluoride could potentially be used in a similar synthesis process.
Research Use Only
The compound is marked as “Research Use Only” by a chemical supplier . This suggests that it is primarily used in research settings, possibly due to its unique properties or potential applications that are still being explored.
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a fluorinated building block, which suggests it may be used to synthesize other compounds, including amides, esters, and ethers .
Mode of Action
As a building block, it likely interacts with its targets to form new compounds .
Result of Action
As a building block, it may contribute to the synthesis of other compounds, which could have various effects depending on their structure and targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride . For example, its solubility in water and density can affect its distribution in the environment .
properties
IUPAC Name |
1-chloro-2-fluoro-3-nitro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOKKJHIEVEFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371446 | |
Record name | 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101646-02-0 | |
Record name | 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-fluoro-5-nitrobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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